2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1225503-10-5
VCID: VC8407622
InChI: InChI=1S/C12H14O3/c1-12(2)7-9(11(13)14)8-5-3-4-6-10(8)15-12/h3-6,9H,7H2,1-2H3,(H,13,14)
SMILES: CC1(CC(C2=CC=CC=C2O1)C(=O)O)C
Molecular Formula: C12H14O3
Molecular Weight: 206.24

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS No.: 1225503-10-5

Cat. No.: VC8407622

Molecular Formula: C12H14O3

Molecular Weight: 206.24

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid - 1225503-10-5

Specification

CAS No. 1225503-10-5
Molecular Formula C12H14O3
Molecular Weight 206.24
IUPAC Name 2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid
Standard InChI InChI=1S/C12H14O3/c1-12(2)7-9(11(13)14)8-5-3-4-6-10(8)15-12/h3-6,9H,7H2,1-2H3,(H,13,14)
Standard InChI Key BWVFHFVXJOLMIC-UHFFFAOYSA-N
SMILES CC1(CC(C2=CC=CC=C2O1)C(=O)O)C
Canonical SMILES CC1(CC(C2=CC=CC=C2O1)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid, reflects its bicyclic framework. The benzopyran core consists of a benzene ring fused to a dihydropyran ring, with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. Key structural features include:

  • Partially saturated pyran ring: The 3,4-dihydro designation indicates a single double bond in the pyran ring, reducing aromaticity and increasing conformational flexibility.

  • Substituent effects: The methyl groups enhance steric bulk and influence the compound’s lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Identifiers and Properties

PropertyValue
CAS No.1225503-10-5
Molecular FormulaC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}
Molecular Weight206.24 g/mol
IUPAC Name2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid
SMILESCC1(CC(C2=CC=CC=C2O1)C(=O)O)C
InChI KeyBWVFHFVXJOLMIC-UHFFFAOYSA-N
SolubilityLimited data; likely polar aprotic solvents

The SMILES string (CC1(CC(C2=CC=CC=C2O1)C(=O)O)C) confirms the substitution pattern, with the methyl groups (CC) attached to the pyran ring’s 2-position and the carboxylic acid (C(=O)O) at position 4.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be inferred from patented methods for analogous benzopyran derivatives . A two-step approach is typically employed:

  • Alkylation of Phenol Derivatives:
    A substituted phenol reacts with a γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone) under basic conditions. For example:

    Phenol+2-Bromo-γ-butyrolactoneBaseIntermediate\text{Phenol} + \text{2-Bromo-γ-butyrolactone} \xrightarrow{\text{Base}} \text{Intermediate}

    Bases such as sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) facilitate deprotonation and nucleophilic substitution .

  • Acid-Catalyzed Cyclization:
    The intermediate undergoes ring closure in the presence of a Lewis acid (e.g., ZnCl2_2) to form the benzopyran skeleton:

    IntermediateAcid2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid\text{Intermediate} \xrightarrow{\text{Acid}} \text{2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid}

    This step proceeds via intramolecular electrophilic aromatic substitution, with the acid catalyst activating the leaving group (e.g., bromide) .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the para position relative to the hydroxyl group in the phenol precursor is critical for correct ring formation .

  • Yield Improvements: The patent reports yields of ~52% for similar intermediates, suggesting room for optimization via solvent selection or catalyst tuning.

Applications in Pharmaceutical Research

Biological Activity Profiling

Although direct studies on this compound are scarce, structural analogs exhibit:

  • Antioxidant Properties: Benzopyrans scavenge free radicals via the aromatic system .

  • Anti-inflammatory Effects: Carboxylic acid derivatives inhibit cyclooxygenase (COX) enzymes .

Future Research Directions

Expanding Synthetic Methodologies

  • Catalyst Development: Exploring Brønsted acids (e.g., triflic acid) could enhance cyclization efficiency .

  • Stereoselective Synthesis: Chiral catalysts may enable access to enantiomerically pure forms for targeted drug design .

Pharmacological Studies

  • In vitro Screening: Assess inhibitory activity against targets like COX-2 or β-adrenergic receptors.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity to identify lead candidates.

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